
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
1. Antimicrobial Properties
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has demonstrated notable antimicrobial activity against several bacterial strains. The thiazole ring structure contributes to its effectiveness by inhibiting bacterial growth through mechanisms that may involve blocking lipid biosynthesis or interfering with essential metabolic pathways.
Case Study: Antibacterial Efficacy
A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings suggest that the compound could serve as a lead in developing new antimicrobial agents to combat resistant strains of bacteria .
2. Anticancer Activity
The compound also shows promise in anticancer research. Thiazole derivatives are known for their ability to inhibit specific cancer cell lines, making them valuable in cancer therapy.
Case Study: Cytotoxic Effects on MCF-7 Cells
In vitro studies have evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as an anticancer agent targeting estrogen receptor-positive breast cancer .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and acylation reactions. The unique thiazole core combined with the cyclohexanecarboxamide structure enhances its biological activity and pharmacokinetics.
Synthesis Overview
- Starting Material Preparation : The synthesis begins with the preparation of thiazole derivatives.
- Acylation Reaction : The thiazole nitrogen participates in acylation with cyclohexanecarboxylic acid derivatives.
- Purification : The final product is purified through crystallization or chromatography techniques to obtain high purity levels suitable for biological testing.
Interaction Studies
Understanding the binding affinity of this compound with biological targets is crucial for optimizing its pharmacological profile. Molecular docking simulations and surface plasmon resonance techniques have been employed to elucidate these interactions.
Key Findings from Interaction Studies
- The compound exhibits strong binding affinities with enzymes involved in bacterial metabolism and cancer cell proliferation pathways.
- Structural modifications may enhance its efficacy and selectivity against specific targets, which is vital for drug development.
Mécanisme D'action
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the neuraminidase (NA) enzyme . Neuraminidase is a type of glycoside hydrolase enzyme which helps in the release of progeny influenza virus from infected host cells, preventing the virus from being trapped within the host cell.
Mode of Action
This compound interacts with its target, neuraminidase, by inhibiting its activity . The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid, a crucial step in the viral replication cycle. This inhibition disrupts the release of the virus from the host cell, thereby limiting the spread of the infection.
Biochemical Pathways
The inhibition of neuraminidase affects the influenza viral replication pathway . By preventing the release of the virus from the host cell, the compound disrupts the life cycle of the virus. This results in a decrease in the number of infectious viruses and limits the spread of the infection.
Result of Action
The result of the action of this compound is the inhibition of the neuraminidase enzyme, which leads to a disruption in the life cycle of the influenza virus . This disruption prevents the release of the virus from the host cell, thereby limiting the spread of the infection.
Analyse Biochimique
Biochemical Properties
Thiazoles, the group to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Activité Biologique
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C16H18N2S
- Molecular Weight : 290.39 g/mol
- Structural Features : The compound contains a thiazole ring, which is crucial for its biological activity.
The primary mechanism of action for this compound involves its interaction with chemokine receptors. These receptors play a pivotal role in mediating immune responses and inflammation. Dysregulation of chemokine signaling is implicated in various diseases, including cancer and autoimmune disorders. By modulating these receptors, the compound may have therapeutic implications in treating such conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, one study demonstrated that thiazole derivatives exhibited micromolar inhibition against key proteins involved in cancer cell survival, such as HSET (KIFC1), which is essential for centrosome clustering in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. A comparative study indicated that certain thiazole-based compounds exhibited significant inhibitory activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.4 µM to over 10 µM depending on the specific structure and substituents present on the thiazole ring .
Case Studies
- Inhibition of HSET : A novel thiazole derivative was reported to inhibit HSET with an IC50 value of 27 nM, demonstrating high selectivity against other mitotic kinesins like Eg5. This suggests that this compound could be developed as a targeted therapy for cancers characterized by centrosome amplification .
- Antitumor Efficacy : In vitro studies using human lung cancer cell lines (A549 and NCI-H358) showed that thiazole derivatives significantly reduced cell viability, with some compounds achieving IC50 values as low as 1.5 µM .
Data Tables
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | Structure | 27 | Anticancer |
Thiazole Derivative A | Structure | 0.4 | Antimicrobial |
Thiazole Derivative B | Structure | >10 | Antimicrobial |
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZZKOGSXBRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.